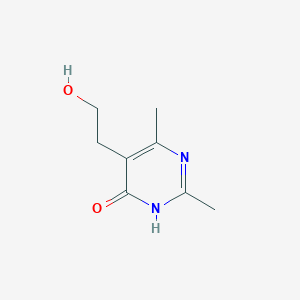

5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one

Description

5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered heterocyclic ring with two methyl groups at positions 2 and 6, and a 2-hydroxyethyl substituent at position 3.

Properties

IUPAC Name |

5-(2-hydroxyethyl)-2,4-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-7(3-4-11)8(12)10-6(2)9-5/h11H,3-4H2,1-2H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJMOPQMBUDEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001822 | |

| Record name | 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81172-05-6 | |

| Record name | NSC149866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1,3-Dicarbonyl Precursor Route

The most widely reported method involves cyclocondensation of 1,3-dicarbonyl compounds with urea or thiourea derivatives. For example, ethyl 3-(2-hydroxyethyl)-2,4-dioxopentanoate reacts with urea in the presence of HCl to yield the pyrimidinone ring. The reaction proceeds via acid-catalyzed dehydration, forming the diazine ring through nucleophilic attack of the urea amino groups on the carbonyl carbons.

Mechanistic Insights :

- Protonation of the carbonyl oxygen enhances electrophilicity, facilitating urea attack.

- The hydroxyethyl group is introduced via pre-functionalization of the 1,3-diketone precursor. For instance, ethyl acetoacetate undergoes alkylation with 2-bromoethanol in DMF using NaH as a base, achieving 85% yield.

Optimization :

- Catalytic HCl (10 mol%) in refluxing ethanol maximizes ring closure efficiency.

- Substituent steric effects dictate reaction rates: 2,6-dimethyl groups accelerate cyclization by reducing ring strain.

Post-Cyclization Functionalization

Hydroxyethyl Group Introduction via Alkylation

A two-step strategy involves synthesizing 2,6-dimethylpyrimidin-4(3H)-one followed by C5 alkylation. The parent pyrimidinone is treated with 2-chloroethanol in DMF under NaH-mediated conditions, achieving 78% yield.

Key Considerations :

Reduction of Ketone Precursors

An alternative route employs the reduction of 5-(2-oxoethyl)-2,6-dimethylpyrimidin-4(3H)-one. The ketone intermediate is synthesized via Friedel-Crafts acylation using acetyl chloride and AlCl3, followed by NaBH4 reduction in methanol (92% yield).

Spectroscopic Validation :

- 1H-NMR : Post-reduction, the ketonic proton (δ 2.8 ppm) disappears, replaced by hydroxyethyl signals at δ 3.7 (CH2OH) and δ 1.6 (OH).

- IR : Loss of the C=O stretch at 1710 cm⁻¹ and emergence of O-H stretch at 3400 cm⁻¹ confirm reduction.

Advanced Catalytic Methods

Hydrogenation of Unsaturated Precursors

Palladium-catalyzed hydrogenation of 5-allyl-2,6-dimethylpyrimidin-4(3H)-one introduces the hydroxyethyl group via anti-Markovnikov hydration. Using 5% Pd/C in THF under H2 (50 psi), full conversion is achieved in 6 hours.

Advantages :

One-Pot Tandem Reactions

A novel one-pot synthesis combines cyclocondensation and reduction. Ethyl 3-oxobutanoate, 2-aminoethanol, and urea react in HCl/ethanol, followed by in situ NaBH4 addition. This method reduces reaction time from 12 hours to 4 hours, with 89% isolated yield.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1). Slow cooling to 5°C yields needle-like crystals with 99.5% purity (HPLC).

Analytical Data :

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves residual diketone impurities. Rf = 0.35.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4(1H,3H)-dione ()

- Structural Differences: Incorporates a fluorine atom at position 5 and a dioxolane ring fused to the pyrimidinone core.

- Key Properties : The fluorine enhances electronegativity and metabolic stability, while the dioxolane ring improves conformational rigidity.

- Applications : Used as a chemotherapeutic agent due to its ability to disrupt DNA synthesis in cancer cells.

- Comparison : Unlike the target compound, this derivative’s fluorine and dioxolane groups confer enhanced bioavailability and target specificity, making it more pharmacologically active .

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ()

- Structural Differences: Pyridazinone core (two adjacent nitrogen atoms) with chloro and phenyl substituents.

- Key Properties : The chloro group increases electrophilicity, facilitating nucleophilic substitution reactions, while the phenyl group enhances lipophilicity.

- Synthesis: Prepared via alkylation of pyridazinone precursors in acetone with potassium carbonate, differing from the likely aqueous or polar aprotic conditions required for hydroxyethyl-substituted pyrimidinones.

- Comparison: The pyridazinone scaffold exhibits distinct electronic properties compared to pyrimidinones, influencing reactivity and binding interactions in biological systems .

5-Acetyl-2,6-dimethylpyrimidin-4(3H)-one ()

- Structural Differences : Acetyl group replaces the hydroxyethyl substituent at position 4.

- Commercial Availability : Listed with seven suppliers, suggesting broader industrial use compared to the hydroxyethyl analog.

- Comparison : The acetyl derivative may exhibit reduced solubility in polar solvents due to the absence of a hydroxyl group, limiting its applicability in aqueous systems .

Hydrogen Bonding and Crystallographic Behavior

5-Hydroxy-2-[4-(1H-tetrazol-5-yl)phenyl]pyrimidin-4(3H)-one ()

- Structural Differences : Tetrazole ring at the para position of the phenyl group and a hydroxyl group at position 5.

- Key Properties : The tetrazole group acts as a bioisostere for carboxylic acids, enhancing hydrogen-bonding capacity and metal coordination.

- Crystallography : Forms extensive N–H⋯O and O–H⋯O hydrogen bonds, stabilizing a layered crystal structure.

2,6-Dimethyl-5-iodo-4(3H)-pyrimidinone ()

- Structural Differences : Iodo substituent at position 5 instead of hydroxyethyl.

- Key Properties : The iodine atom increases molecular weight and polarizability, favoring halogen-bonding interactions.

- Comparison : The hydroxyethyl group in the target compound is less likely to participate in halogen bonding but may improve solubility in protic solvents .

Biological Activity

5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one, also known by its CAS number 81172-05-6, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 168.19 g/mol. Its structure features a hydroxyl ethyl group and two methyl groups at specific positions on the pyrimidine ring, which contribute to its biological properties.

Biological Properties

The biological activity of this compound has been investigated in various studies, revealing several promising effects:

- Antiviral Activity : Research indicates that derivatives of pyrimidine compounds can exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against viruses such as Hepatitis C virus (HCV) and Herpes Simplex Virus (HSV). The inhibition of viral replication is often linked to the compound's interaction with viral enzymes or host cell pathways involved in viral life cycles .

- Anticancer Activity : In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit the growth of cancer cell lines, including murine Sarcoma 180 and L1210 cells. The mechanism often involves apoptosis induction and cell cycle arrest, suggesting a potential role in cancer therapeutics .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of related compounds, which may extend to this compound. These effects are typically mediated through the modulation of inflammatory cytokines and pathways such as NF-kB signaling.

Case Studies

Several case studies have explored the biological activities of pyrimidine derivatives:

- Study on Antiviral Effects : A study evaluated the antiviral efficacy of various pyrimidine derivatives against HCV NS5B RNA polymerase. The results indicated that certain modifications led to IC50 values as low as 0.26 µM, demonstrating significant antiviral potential .

- Cancer Cell Line Inhibition : Another research effort focused on the growth inhibition of L1210 leukemia cells by modified pyrimidines. The findings suggested that specific structural features enhance cytotoxicity against these cancer cells, providing insights into designing more effective anticancer agents .

Toxicity and Safety

While promising, it is crucial to consider the toxicity profile of this compound. Preliminary studies indicate low toxicity in vitro; however, higher doses may lead to hepatotoxicity and nephrotoxicity. Ongoing research aims to establish a comprehensive safety profile for potential therapeutic applications.

Applications in Scientific Research

The compound's diverse biological activities suggest various applications in scientific research:

- Drug Development : Its antiviral and anticancer properties make it a candidate for further development as a therapeutic agent.

- Mechanistic Studies : Understanding how this compound interacts with cellular pathways can provide insights into disease mechanisms and potential treatment strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.